2-(Pyridin-3-yl)benzoxazole

説明

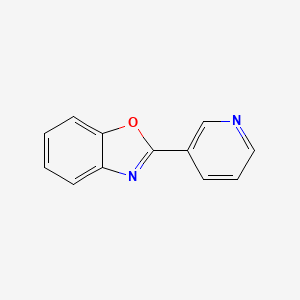

Structure

3D Structure

特性

CAS番号 |

2295-42-3 |

|---|---|

分子式 |

C12H8N2O |

分子量 |

196.2 g/mol |

IUPAC名 |

2-pyridin-3-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |

InChIキー |

GTVLGQYUIJMHMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |

正規SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |

他のCAS番号 |

2295-42-3 |

製品の起源 |

United States |

Structural, Synthetic, and Pharmacological Profiling of 2-(Pyridin-3-yl)benzoxazole

Executive Summary

The compound 2-(Pyridin-3-yl)benzoxazole (CAS No. 2295-42-3) is a highly privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Comprising a benzoxazole core covalently linked to a pyridine ring, this molecule serves as a critical building block for designing antimicrobial agents, fluorescent probes, and enzyme inhibitors[1]. This whitepaper provides an in-depth technical deconstruction of its chemical structure, field-proven synthetic methodologies, and biological applications, engineered specifically for drug development professionals.

Chemical Structure and Molecular Topology

The structural identity of 2-(Pyridin-3-yl)benzoxazole is defined by two distinct aromatic systems connected via a single carbon-carbon bond.

-

The Benzoxazole Core: A bicyclic system where a benzene ring is fused to an oxazole ring. The oxazole moiety contains an oxygen atom at position 1 and a nitrogen atom at position 3. The reactive C2 carbon lies between these heteroatoms.

-

The Pyridine Substituent: A six-membered heterocyclic ring containing one nitrogen atom. In this specific isomer, the attachment point to the benzoxazole core is at the C3 position of the pyridine ring.

This topology creates a rigid, highly conjugated planar system. The presence of multiple heteroatoms (two nitrogens and one oxygen) provides multiple hydrogen-bond acceptor sites, making it an excellent candidate for interacting with biological targets[1].

Topological breakdown of 2-(Pyridin-3-yl)benzoxazole.

Quantitative Physicochemical Properties

The following table summarizes the core molecular data required for pharmacokinetic modeling and synthetic planning, derived from the [1]:

| Property | Value | Clinical/Synthetic Relevance |

| Molecular Formula | C₁₂H₈N₂O | Defines atom economy in synthetic pathways. |

| Molecular Weight | 196.20 g/mol | Ideal for lead-like compounds (Lipinski's Rule of 5 compliant). |

| CAS Registry Number | 2295-42-3 | Primary identifier for reagent sourcing. |

| SMILES String | c1ccc2c(c1)nc(o2)c3cccnc3 | Essential for in silico docking and cheminformatics. |

| H-Bond Donors | 0 | Enhances membrane permeability. |

| H-Bond Acceptors | 3 | Facilitates strong binding in metalloenzyme active sites. |

Synthetic Methodologies & Reaction Causality

The synthesis of 2-(Pyridin-3-yl)benzoxazole can be approached via classical condensation or modern transition-metal catalysis. The choice of pathway depends on the desired scale, functional group tolerance, and environmental constraints.

Primary synthetic pathways for 2-(Pyridin-3-yl)benzoxazole.

Microwave-Assisted Condensation (Green Chemistry Approach)

Classical syntheses requiring prolonged heating in harsh acidic conditions have been superseded by microwave-assisted protocols. This method leverages the condensation of 2-aminophenol with nicotinic acid[2].

Causality & Logic: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant allows it to absorb microwave energy efficiently, translating it into rapid, uniform kinetic heating. This bypasses the thermodynamic barriers of traditional reflux, reducing a 12-hour reaction to 2 minutes[2].

Self-Validating Protocol:

-

Preparation: Combine equimolar amounts (0.01 mol) of 2-aminophenol and nicotinic acid in a 250 mL borosilicate vessel.

-

Solvation: Dissolve the mixture in 15 mL of DMF.

-

Irradiation: Subject the vessel to microwave irradiation (domestic or dedicated chemical reactor) for exactly 2 minutes[2].

-

Intrinsic Purification (Quenching): Allow the mixture to cool to room temperature. Pour the solution into cold water and basify with 10% NaHCO₃ solution.

-

Validation Check: The NaHCO₃ specifically converts any unreacted nicotinic acid into highly water-soluble sodium nicotinate. Therefore, only the target product (which is neutral and hydrophobic) will precipitate out of the aqueous layer, creating a self-purifying system.

-

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure compound.

-

Analytical Confirmation: Verify via TLC (silica gel) and FT-IR (presence of strong C=N stretch at ~1610 cm⁻¹ and disappearance of broad -OH/-COOH bands).

Palladium-Catalyzed Direct C-H Arylation

For late-stage functionalization, direct C-H arylation of an unfunctionalized benzoxazole with 3-bromopyridine is highly efficient. Recent advancements utilize eco-friendly carbonate solvents instead of toxic amides[3].

Causality & Logic: Direct C-H activation avoids the need to pre-functionalize the benzoxazole with boronic acids or organotin reagents (bypassing Suzuki or Stille constraints). Using diethyl carbonate as a solvent stabilizes the Pd(II)/Pd(0) catalytic cycle while providing a non-toxic, "green" alternative to NMP or DMF[3].

Self-Validating Protocol:

-

Reagent Assembly: Under an inert argon atmosphere (to prevent premature oxidation of the active Pd(0) species), combine benzoxazole (1.0 equiv), 3-bromopyridine (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv) and a suitable phosphine or amine ligand (e.g., 1,10-phenanthroline).

-

Reaction: Suspend in diethyl carbonate and heat to 100 °C for 24–48 hours[3].

-

Validation Check: The reaction progress can be monitored via GC-MS. The disappearance of the 3-bromopyridine peak confirms the oxidative addition step of the catalytic cycle is functioning.

-

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (hexanes/ethyl acetate).

Biological Activity and Medicinal Chemistry

The 2-(Pyridin-3-yl)benzoxazole scaffold is not merely a structural curiosity; it is a pharmacophore with documented efficacy across multiple biological domains. The nitrogen atoms act as crucial hydrogen bond acceptors, allowing the molecule to dock securely into enzymatic pockets.

Antimicrobial Efficacy

Research published in the demonstrates that 2-(pyridin-3-yl)benzoxazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative pathogens[2]. The planar structure allows for potential intercalation with bacterial DNA or inhibition of bacterial topoisomerases.

Oncology and Epigenetic Modulation

In the realm of oncology, benzoxazole-pyridine hybrids are heavily utilized as surface recognition cap groups in the design of Histone Deacetylase (HDAC) inhibitors[4]. The heteroaromatic system interacts with the hydrophobic rim of the HDAC active site, while an attached linker (usually a hydroxamic acid) chelates the catalytic zinc ion. This inhibition leads to the hyperacetylation of histones, triggering apoptosis in hyperproliferative tumor cells[4].

Table: Summary of Pharmacological Targets

| Target / Organism | Biological Application | Mechanism / Role of Scaffold |

| Bacterial Strains (S. aureus, E. coli) | Antimicrobial Agent | Cellular membrane disruption / DNA intercalation[2]. |

| HDAC Enzymes (Class I & II) | Anticancer Therapy | Acts as a hydrophobic cap group for active site recognition[4]. |

| Fungal Strains (A. niger) | Antifungal Agent | Disruption of ergosterol biosynthesis pathways. |

Conclusion

2-(Pyridin-3-yl)benzoxazole represents a highly versatile, synthetically accessible, and biologically active scaffold. By leveraging modern synthetic techniques—such as microwave-assisted dielectric heating and palladium-catalyzed direct C-H arylation in green solvents—researchers can rapidly generate this core for high-throughput screening. Its inherent physicochemical properties make it an ideal starting point for the development of next-generation antimicrobials and epigenetic modulators.

References

-

Title: 2-(3-Pyridyl)benzoxazole | C12H8N2O | CID 16803 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

- Source: Asian Journal of Chemistry (Valarmathy, J.; Samuel Joshu, L., 2010)

- Title: Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics Source: ResearchGate URL

- Title: WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity Source: Google Patents URL

Sources

- 1. 2-(3-Pyridyl)benzoxazole | C12H8N2O | CID 16803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Pyridin-3-yl)benzoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)benzoxazole, a heterocyclic compound of significant interest in medicinal and materials science. Benzoxazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document consolidates the known physicochemical properties, spectroscopic profile, and chemical reactivity of the 2-(Pyridin-3-yl)benzoxazole scaffold. A detailed, field-proven protocol for its microwave-assisted synthesis is presented, along with a mechanistic exploration of the cyclization process. Furthermore, this guide discusses the compound's established biological activities and its potential as a versatile scaffold for drug development, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Introduction to the Benzoxazole Scaffold

The benzoxazole ring system, an aromatic organic structure formed by the fusion of a benzene and an oxazole ring, is a cornerstone in heterocyclic chemistry.[3] Its relative stability, derived from its aromaticity, combined with reactive sites that allow for functionalization, makes it a privileged scaffold in various scientific domains.[4]

Significance in Medicinal Chemistry

Benzoxazole and its derivatives are renowned for their diverse and potent pharmacological activities.[2] The structural similarity of the benzoxazole core to naturally occurring nucleic bases like adenine and guanine may allow them to readily interact with biological macromolecules, contributing to their broad bioactivity.[5] This has led to the development of numerous benzoxazole-containing compounds with applications as:

-

Anticancer and Antitumoral Therapeutics[1]

-

Anti-inflammatory Drugs[1]

-

Antiviral and Anthelmintic Compounds[5]

The therapeutic potential of this scaffold is exemplified by marketed drugs such as the nonsteroidal anti-inflammatory agent Flunoxaprofen and the antibacterial Boxazomycin B.[2]

Focus on 2-(Pyridin-3-yl)benzoxazole

The incorporation of a pyridine ring at the 2-position of the benzoxazole core introduces new physicochemical properties and potential biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. 2-(Pyridin-3-yl)benzoxazole, specifically, has been synthesized and evaluated for its antimicrobial properties, making it a molecule of considerable interest for further investigation and development.[6]

Molecular and Physicochemical Properties

Understanding the fundamental physical and chemical properties of 2-(Pyridin-3-yl)benzoxazole is critical for its application in research and development.

Structural Information

-

IUPAC Name: 2-(Pyridin-3-yl)-1,3-benzoxazole

-

Molecular Formula: C₁₂H₈N₂O

-

Canonical SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3

Physicochemical Data

While specific experimental data for 2-(Pyridin-3-yl)benzoxazole is not extensively published, the properties of the closely related isomer, 2-(Pyridin-2-yl)benzoxazole, provide a valuable reference point. The table below summarizes key data.

| Property | Value for 2-(Pyridin-3-yl)benzoxazole | Value for 2-(Pyridin-2-yl)benzoxazole (Isomer for Comparison) | Reference(s) |

| Molecular Weight | 196.21 g/mol | 196.21 g/mol | [7] |

| Monoisotopic Mass | 196.0637 Da | 196.0637 Da | [7] |

| Melting Point | Data not available | 101.0 to 109.0 °C | [8][9] |

| Boiling Point | Data not available | 150 °C at 0.4 mmHg | [8][10] |

| pKa (Predicted) | 1.74 ± 0.19 | 1.74 ± 0.19 | [10] |

| Solubility | Data not available | Slightly soluble in Toluene | [8][10] |

| Appearance | Recrystallized from ethanol | White to yellow/orange powder/crystal | [6][8] |

Spectroscopic Profile

The structural confirmation of 2-(Pyridin-3-yl)benzoxazole relies on a combination of spectroscopic techniques. While the original spectral data from its initial synthesis are not fully detailed in the available literature, the expected characteristics can be expertly inferred from the molecular structure and data on analogous compounds.[5][6]

Expected ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. δ 7.0-9.5 ppm). The four protons of the benzoxazole ring system would appear as complex multiplets. The four protons of the pyridine ring are also expected in this region, with the proton at the C2 position of the pyridine ring likely appearing at the most downfield shift due to the deshielding effect of the adjacent nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom. A characteristic signal for the C2 carbon (C=N) of the benzoxazole ring is typically observed in the range of δ 145-160 ppm.[5] The remaining aromatic carbons would appear between δ 108-150 ppm.[5]

Expected Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 2-(Pyridin-3-yl)benzoxazole, characteristic absorption bands would include:

-

~1580-1640 cm⁻¹: C=N stretching vibration of the oxazole ring.[5]

-

~1250 cm⁻¹ and ~1075 cm⁻¹: Asymmetric and symmetric C-O-C stretching vibrations, respectively.[11]

Expected Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its monoisotopic mass.

-

Expected [M]⁺: m/z 196.06

Synthesis and Mechanistic Insights

The synthesis of the benzoxazole core is a well-established area of organic chemistry, with modern methods prioritizing efficiency and environmental considerations.

Key Synthetic Strategy: Microwave-Assisted Condensation

A highly efficient and environmentally benign approach for synthesizing 2-(Pyridin-3-yl)benzoxazole is the one-pot condensation of o-aminophenol with nicotinic acid under microwave irradiation.[6] This method avoids the long reaction times and potentially harsh conditions associated with traditional thermal methods.[6]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the work of Valarmathy, J. & Samuel Joshu, L.[6]

Materials:

-

o-Aminophenol (0.01 mol)

-

Nicotinic Acid (0.01 mol)

-

N,N-Dimethylformamide (DMF, 15 mL)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol (for recrystallization)

-

250 mL Borosilicate beaker

-

Domestic microwave oven

Procedure:

-

Reaction Setup: In a 250 mL borosilicate beaker, combine o-aminophenol (0.01 mol) and nicotinic acid (0.01 mol).

-

Dissolution: Add 15 mL of DMF to the beaker and stir until the solids are fully dissolved.

-

Microwave Irradiation: Place the open beaker in a domestic microwave oven and irradiate for 2 minutes.

-

Scientist's Insight: The use of an open vessel is a key advantage of this protocol, preventing the dangerous buildup of pressure. DMF serves as both a solvent and a high-dielectric medium that efficiently absorbs microwave energy, dramatically accelerating the reaction rate.

-

-

Cooling and Precipitation: Carefully remove the beaker from the microwave and allow the reaction mixture to cool to room temperature.

-

Work-up: Treat the cooled mixture with cold water. Make the solution alkaline by the dropwise addition of a 10% NaHCO₃ solution until precipitation is complete.

-

Causality Note: The basification step neutralizes any remaining acidic components and ensures the product, which is insoluble in aqueous base, precipitates fully.

-

-

Isolation and Purification: Collect the solid product by filtration. Wash the crude product with cold water.

-

Recrystallization: Purify the product by recrystallization from ethanol to afford the final compound, 2-(Pyridin-3-yl)-1,3-benzoxazole.

-

Validation: Confirm purity using Thin Layer Chromatography (TLC) on silica gel.

Proposed Reaction Mechanism

The synthesis proceeds via an initial amide formation followed by an intramolecular cyclodehydration reaction to form the benzoxazole ring.

Caption: Proposed mechanism for benzoxazole synthesis.

Chemical Reactivity

Reactivity of the Benzoxazole Core

The benzoxazole ring is an aromatic system, which confers relative stability. However, it can undergo electrophilic substitution reactions. Nitration, for instance, typically occurs at the C6-position of the benzene ring.[3] The heteroatoms also influence reactivity; the nitrogen atom is weakly basic, and the oxazole ring can be susceptible to cleavage under harsh conditions.

Influence of the Pyridin-3-yl Substituent

The pyridine ring acts as an electron-withdrawing group, which deactivates the benzoxazole system towards electrophilic aromatic substitution. Conversely, it can influence the susceptibility of the pyridine ring itself to nucleophilic attack, particularly if activated (e.g., by N-oxide formation). The presence of the pyridine nitrogen also provides a site for potential N-alkylation or coordination with metal ions.

Biological Activity and Therapeutic Potential

The true value of the 2-(Pyridin-3-yl)benzoxazole scaffold lies in its demonstrated and potential biological activities.

Reported Antimicrobial and Antifungal Activity

2-(Pyridin-3-yl)benzoxazole has been synthesized and evaluated for its antimicrobial activity.[6] In screening tests, it showed activity against bacteria such as Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungus Candida albicans.[6] Furthermore, derivatives of this core structure have shown promise in anti-fungal applications.[13] This foundational data validates the scaffold as a promising starting point for the development of new anti-infective agents.

A Scaffold for Drug Discovery

The 2-(Pyridin-3-yl)benzoxazole structure represents a versatile template for medicinal chemists. The core can be modified at several positions to optimize activity, selectivity, and pharmacokinetic properties (ADME).

Caption: Drug discovery potential of the scaffold.

Conclusion

2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound with significant potential, grounded in the well-established biological relevance of the benzoxazole family. While comprehensive experimental data on its physical properties remains an area for further investigation, its synthesis is readily achievable through efficient, modern microwave-assisted protocols. Its demonstrated antimicrobial activity provides a strong rationale for its use as a lead scaffold in the design and development of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and exploit the chemical and biological properties of this promising molecule.

References

-

Asian Journal of Chemistry. (2010, March 30). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole and 2-Pyridin-3-yl- 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Retrieved from [Link]

- Valarmathy, J., & Samuel Joshu, L. (2009). Synthesis of 2-pyridin-3-yl-1,3-benzoxazole and 2-pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 21(3), 1797-1800.

-

ACS Publications. (2007, February 20). Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-pyridin-2-yl-benzooxazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(pyridin-3-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Pyridin-3-ylethynyl)-1,3-benzoxazole. Retrieved from [Link]

-

NextSDS. (n.d.). 2-(3-Pyridyl)benzoxazole — Chemical Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(pyridin-4-yl)-1,3-benzoxazole. Retrieved from [Link]

- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Supporting Information for Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. (n.d.). Retrieved from [Link]

- Benzoxazole derivatives: design, synthesis and biological evalu

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

-

ACS Publications. (2009, May 14). Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. Inorganic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). Retrieved from [Link]

-

MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2022). Molecules, 27(23), 8560.

-

Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Distinct phosphorescence enhancement of red-emitting iridium(iii) complexes with formyl-functionalized phenylpyridine ligands. Retrieved from [Link]

Sources

- 1. Modeling of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives by several conformational searching tools and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-(2-Pyridyl)benzoxazole | 32959-62-9 [chemicalbook.com]

- 9. 2-(2-Pyridyl)benzoxazole | 32959-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-(2-Pyridyl)benzoxazole CAS#: 32959-62-9 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. conservancy.umn.edu [conservancy.umn.edu]

Elucidating the Mechanism of Action of 2-(Pyridin-3-yl)benzoxazole: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive framework for elucidating the biological mechanism of action (MoA) of 2-(Pyridin-3-yl)benzoxazole, a heterocyclic compound representative of a class with significant therapeutic potential. While direct, extensive research on this specific molecule is emerging, the benzoxazole scaffold, often in combination with a pyridine moiety, is a well-established pharmacophore in oncology and inflammation research, frequently associated with the inhibition of protein kinases.[1][2][3][4] This document, therefore, presents a logical, multi-stage research cascade designed for drug development professionals to systematically investigate this compound. We will proceed from initial computational predictions and physicochemical characterization through to robust cell-based target identification and pathway validation. The methodologies described herein are designed to be self-validating, providing rigorous, data-driven insights into the compound's molecular interactions and its effects on cellular systems.

Introduction: The Therapeutic Potential of the Pyridinyl-Benzoxazole Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic natural biomolecules and interact with a wide array of enzymes and receptors.[2][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] The inclusion of a pyridine ring often enhances this activity, with numerous pyridinyl-containing molecules functioning as potent kinase inhibitors.[8][9]

The compound 2-(Pyridin-3-yl)benzoxazole combines these two key heterocyclic systems. Based on structure-activity relationships from analogous compounds, a primary hypothesis is that it may function as an inhibitor of one or more protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[1][4][10] This guide outlines a systematic approach to test this hypothesis and uncover the compound's precise MoA.

Stage 1: Foundational Analysis & Hypothesis Generation

Before engaging in complex biological assays, a thorough foundational analysis is critical. This stage involves characterizing the molecule's intrinsic properties and using computational methods to predict its likely biological targets, thereby focusing subsequent experimental efforts.

Physicochemical Profiling

A compound's "drug-likeness" is a key predictor of its potential for oral bioavailability and is often assessed using Lipinski's Rule of Five.[11][12][13] These parameters govern absorption, distribution, metabolism, and excretion (ADME).[12][14]

Table 1: Predicted Physicochemical Properties of 2-(Pyridin-3-yl)benzoxazole

| Property | Value (Predicted) | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Mass | ~196.2 g/mol | < 500 daltons | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2xN, 1xO) | ≤ 10 | Yes |

| Octanol-Water Partition Coeff. (LogP) | ~2.5 | ≤ 5 | Yes |

Note: These values are estimations and require experimental validation.

In Silico Target Prediction

Computational, or in silico, methods harness predictive algorithms to screen a compound against databases of known protein structures, generating hypotheses for experimental verification.[15][16] This is a cost-effective initial step to narrow down the vast landscape of potential molecular targets.[17]

Workflow for In Silico Target Prediction:

The process involves using the compound's structure to query various predictive platforms. These tools employ a range of technologies, from chemical similarity searching and machine learning to panel docking, to identify potential protein interactions.[17][18]

Caption: Workflow for computational target prediction.

Based on the prevalence of kinase activity in related benzoxazoles, our primary working hypothesis is that 2-(Pyridin-3-yl)benzoxazole inhibits protein kinases involved in oncogenic signaling, such as VEGFR-2, EGFR, or c-Met.[1][2][3]

Stage 2: Target Identification & Engagement

With a working hypothesis, the next stage is to identify the specific protein(s) that the compound binds to within a biological system and to confirm this engagement in a cellular context.

Phenotypic Screening & Kinome Profiling

The first step is to determine the compound's effect on cancer cells. An anti-proliferative assay will establish its potency.

Protocol 1: MTT Assay for Anti-Proliferative Activity

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of ~5x10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat cells with a serial dilution of 2-(Pyridin-3-yl)benzoxazole (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting absorbance against compound concentration.

Assuming the compound shows potent anti-proliferative activity, the next logical step is to perform a broad kinase screen to identify specific targets. Kinome profiling services provide a comprehensive overview of kinase activity and can quickly identify high-affinity targets.[19][20][21]

Table 2: Representative Data from a Kinome Profiling Screen

| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |

| VEGFR-2 | 95% | 85 |

| c-Met | 88% | 150 |

| EGFR | 45% | >1000 |

| SRC | 15% | >5000 |

| CDK2 | 5% | >10000 |

This hypothetical data suggests potent and selective activity against VEGFR-2 and c-Met.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein inside intact cells.[22][23] The principle is that a protein becomes more thermally stable when bound to a ligand.[24][25]

Workflow for CETSA:

Caption: The experimental workflow for CETSA.

Protocol 2: CETSA for VEGFR-2 Target Engagement

-

Cell Culture & Treatment: Culture A549 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or 10 µM 2-(Pyridin-3-yl)benzoxazole for 1 hour.

-

Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[22][25]

-

Lysis: Lyse the cells via rapid freeze-thaw cycles or by adding a detergent-based lysis buffer.[22]

-

Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[22]

-

Western Blot Analysis:

-

Collect the supernatant (soluble fraction).

-

Normalize total protein concentration across all samples using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for VEGFR-2, followed by an HRP-conjugated secondary antibody.

-

Visualize bands using chemiluminescence and quantify band intensity.

-

-

Data Analysis: Plot the normalized band intensity for VEGFR-2 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[23][26]

Stage 3: Pathway Elucidation and Functional Validation

Confirming target binding is crucial, but understanding the downstream consequences of that binding is the core of MoA analysis. This involves mapping the signaling pathways affected by the compound and validating the functional outcomes.

Phosphoproteomics for Pathway Mapping

Since the compound is a hypothesized kinase inhibitor, the most direct way to observe its effect is to measure changes in protein phosphorylation across the cell. Mass spectrometry-based phosphoproteomics can quantitatively map thousands of phosphorylation events, revealing which signaling pathways are inhibited.[27][28][29]

Workflow for Phosphoproteomic Analysis:

This workflow involves treating cells, enriching for phosphorylated peptides, and analyzing them via mass spectrometry to identify and quantify changes in phosphorylation, which can then be mapped to specific signaling pathways.[30][31]

Caption: Workflow for phosphoproteomic pathway analysis.

Functional Cellular Assays

Based on the pathway analysis, specific functional assays can be performed to confirm the mechanism. If VEGFR-2 inhibition is confirmed, downstream effects include cell cycle arrest and apoptosis.[1][4]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat A549 cells with the IC₅₀ concentration of 2-(Pyridin-3-yl)benzoxazole for 24 hours.

-

Harvest & Fix: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to DNA content.

-

Analysis: Analyze the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Interpretation: An accumulation of cells in the G2/M phase would be consistent with the mechanism of many kinase inhibitors that disrupt mitotic progression.[1]

Protocol 4: Apoptosis Assay by Annexin V Staining

-

Treatment: Treat A549 cells with the IC₅₀ concentration of the compound for 48 hours.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

Analysis: Analyze the cells by flow cytometry.

-

Interpretation: An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis, a common outcome of inhibiting critical survival kinases in cancer cells.[1][32]

Visualizing the Proposed Mechanism of Action

Based on the multi-stage investigation, a comprehensive model of the compound's mechanism of action can be constructed.

Caption: Proposed MoA of 2-(Pyridin-3-yl)benzoxazole.

Conclusion

This guide provides a robust, sequential, and experimentally rigorous pathway for defining the mechanism of action of 2-(Pyridin-3-yl)benzoxazole. By starting with broad, predictive methods and progressively focusing on specific molecular interactions and their functional consequences, researchers can build a comprehensive and validated model of the compound's biological activity. The proposed workflow, centered on the highly probable hypothesis of kinase inhibition, leverages modern techniques such as CETSA and phosphoproteomics to deliver high-confidence data suitable for advancing a compound through the drug discovery pipeline. Each protocol is designed as a self-validating system, ensuring that the resulting data is both accurate and actionable for drug development professionals.

References

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI.

- Biological activity of benzoxazole deriv

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). Methods in Molecular Biology. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.

-

In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Drug-likeness vs. Lipinski's Rule of Five. (2008). Cosmetics & Toiletries. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

-

Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. (2013). SciSpace. [Link]

-

Conceptual workflow for therapeutic target discovery using... ResearchGate. [Link]

-

Rule_of_5_and_drug_likeness_(1).pdf. Slideshare. [Link]

-

Target identification for biologically active small molecules using chemical biology approaches. (2016). PubMed. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

-

In silico target prediction for protein-protein interaction (PPI) small molecule inhibitors using CGBVS. (2020). ACISS. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2026). ResearchGate. [Link]

-

PhosPiR: an automated phosphoproteomic pipeline in R. (2022). Oxford Academic. [Link]

-

Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

-

A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. PMC. [Link]

-

Compound Profiling and Screening Services. Promega. [Link]

-

A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PMC. [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

-

Development of Machine Learning-Based Methods for Predicting Small Molecules Binding to Specific RNA Targets. Osaka University. [Link]

-

Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. PMC. [Link]

- Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research.

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

-

Benzoxazole derivatives as new generation of anti-breast cancer agents. (2020). PubMed. [Link]

-

Full article: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis. [Link]

-

1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]

-

Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. ScienceDirect. [Link]

-

Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate. [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media. [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

-

N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024). Universitäts- und Landesbibliothek Saarland. [Link]

-

Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. PMC. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen. [Link]

-

Protocol Development for Investigator‐Sponsored Clinical Studies. PMC. [Link]

-

7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. [Link]

-

CLINICAL STUDY PROTOCOL A PHASE 2 DOSE RANGING, RANDOMIZED, DOUBLE BLIND, AND PLACEBO-CONTROLLED STUDY EVALUATING THE SAFETY, TO. Enanta Pharmaceuticals. [Link]

-

Methods in Experimental Pharmacology 2023. Frontiers Research Topic. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. Rule_of_5_and_drug_likeness_(1).pdf [slideshare.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 18. In silico target prediction for protein-protein interaction (PPI) small molecule inhibitors using CGBVS - In Silico 創薬 [insilico.jp]

- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. assayquant.com [assayquant.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bio-protocol.org [bio-protocol.org]

- 25. tandfonline.com [tandfonline.com]

- 26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. From Discovery to Biomarkers: Translating Phosphoproteomics into Clinical Applications - Creative Proteomics [creative-proteomics.com]

- 29. academic.oup.com [academic.oup.com]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. jcpres.com [jcpres.com]

Crystallographic Characterization and X-Ray Diffraction Profiling of 2-(Pyridin-3-yl)benzoxazole: A Technical Guide

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of heterocyclic scaffolds is non-negotiable. 2-(Pyridin-3-yl)benzoxazole (CAS: 2295-42-3)[1][2] is a privileged bi-heterocyclic pharmacophore and a versatile bidentate ligand in transition metal coordination chemistry[3][4]. Understanding its solid-state behavior—specifically its crystallographic parameters and X-ray diffraction (XRD) profile—is critical for predicting its solubility, bioavailability, and reactivity in both biological systems and materials science applications.

This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic characterization of 2-(pyridin-3-yl)benzoxazole, detailing the causality behind experimental workflows, supramolecular packing behaviors, and diffraction analysis.

Supramolecular Architecture and Structural Causality

The molecular geometry of 2-(pyridin-3-yl)benzoxazole is defined by the covalent linkage between a rigid benzoxazole core and a pyridyl ring. The extended π -conjugation across these two aromatic systems drives the molecule toward a nearly coplanar conformation in the solid state[5][6].

The Causality of Crystal Packing

In the absence of strong classical hydrogen bond donors (like -OH or -NH2), the crystal lattice is thermodynamically stabilized by a hierarchy of weaker intermolecular forces:

-

π−π Stacking: The planar nature of the molecule allows for slipped face-to-face π -stacking. The centroid-to-centroid distances typically hover around 3.6–3.8 Å, acting as the primary thermodynamic sink that dictates the growth of the crystal along a preferred axis[5][7].

-

Weak C-H···N and C-H···O Interactions: The nitrogen atoms of both the oxazole and pyridine rings act as hydrogen bond acceptors, interacting with the aromatic protons of adjacent molecules. These directional interactions lock the molecules into a "herringbone" or staggered layer arrangement, preventing the slippage of the π -stacked columns[6][8].

Figure 1: Mechanistic supramolecular interactions governing the crystal packing lattice.

Representative Crystallographic Parameters

Based on the crystallographic consensus for planar 2-substituted benzoxazoles, the compound typically crystallizes in a monoclinic crystal system (commonly the P21/c space group)[6][9]. Table 1 summarizes the quantitative structural data expected for this molecular class.

Table 1: Representative Crystallographic Data for 2-(Pyridin-3-yl)benzoxazole

| Parameter | Value / Description |

| Chemical Formula | C₁₂H₈N₂O[2][10] |

| Molecular Weight | 196.20 g/mol [1][10] |

| Crystal System | Monoclinic[5][6] |

| Space Group | P21/c [6][9] |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density ( ρ ) | ~1.35 - 1.40 g/cm³ |

| F(000) | ~408 |

| Primary Packing Motif | Flattened Herringbone / π -Stacked Columns[5][7] |

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To achieve a high-resolution structural model, the experimental protocol must be treated as a self-validating system where each step is optimized to prevent data degradation.

Step-by-Step SC-XRD Protocol

-

Crystal Growth via Controlled Supersaturation:

-

Procedure: Dissolve 50 mg of 2-(pyridin-3-yl)benzoxazole in a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v). Cover the vial with pierced Parafilm to allow for slow evaporation at 20 °C[5][6].

-

Causality: The differential vapor pressures of DCM and EtOH create a highly controlled supersaturation gradient. This slow kinetic environment prevents rapid precipitation, minimizing twinning and kinetic defects, yielding high-quality, single-domain block crystals.

-

-

Optical Screening and Selection:

-

Procedure: Submerge the crystals in Paratone-N oil and inspect them under a cross-polarized light microscope. Select a crystal with uniform extinction (approx. 0.20 × 0.15 × 0.10 mm)[9].

-

-

Cryogenic Mounting:

-

Procedure: Mount the selected crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

-

Causality: Flash-cooling to 100 K suppresses atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the electron density maps, allowing for the precise anisotropic refinement of the carbon, nitrogen, and oxygen atoms, and enables the unambiguous location of hydrogen atoms in the difference Fourier map.

-

-

Data Collection:

-

Procedure: Collect diffraction data using a diffractometer equipped with a CCD/CMOS detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[9].

-

Causality: Molybdenum radiation is selected over Copper K α to minimize X-ray absorption effects, which is critical for planar aromatic systems that often form plate-like crystals with varying path lengths.

-

-

Structure Solution and Refinement:

-

Procedure: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Figure 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Powder X-Ray Diffraction (PXRD) Profiling

While SC-XRD provides the absolute molecular structure, Powder X-Ray Diffraction (PXRD) is mandatory for validating the bulk phase purity of the synthesized batch. Because 2-(pyridin-3-yl)benzoxazole can potentially exhibit polymorphism depending on the crystallization solvent, PXRD acts as the definitive fingerprinting tool.

Sample Preparation Protocol for Phase Purity

-

Milling: Gently grind 20-30 mg of the bulk powder using an agate mortar and pestle to achieve a uniform crystallite size of 10–50 μ m.

-

Causality: Grinding ensures a statistically random orientation of the crystallites. If the powder is too coarse, the planar benzoxazole molecules will align along their cleavage planes, causing anomalous intensity spikes in the diffractogram (preferred orientation).

-

-

Mounting: Deposit the powder onto a zero-background silicon sample holder to eliminate amorphous baseline scattering.

-

Diffraction: Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.02°.

Simulated PXRD Peak Assignments

Based on the monoclinic unit cell dimensions typical for this structural class, Table 2 outlines the expected principal reflections.

Table 2: Simulated PXRD Principal Reflections (Cu K α , λ=1.5406 Å)

| Expected 2θ Range (°) | Crystallographic Origin / Plane | Structural Implication |

| 9.5 - 11.5 | Low-angle reflections (e.g., 0 1 1) | Corresponds to the long-axis separation between alternating herringbone layers. |

| 14.0 - 16.5 | Intermediate planes (e.g., 1 1 0) | Reflects the lateral distance between the benzoxazole and pyridine rings of adjacent molecules. |

| 24.5 - 26.5 | High-intensity π -stacking peak | The signature peak for π−π stacking. The d -spacing (~3.4 - 3.6 Å) directly correlates to the interplanar distance of the aromatic rings[5][7]. |

| 28.0 - 32.0 | Higher-order reflections | Represents short-range C-H···N hydrogen bonding networks within the lattice[6][8]. |

Conclusion

The crystallographic profiling of 2-(pyridin-3-yl)benzoxazole requires a rigorous, causally-driven approach. By controlling supersaturation kinetics during crystal growth and utilizing cryogenic data collection, researchers can accurately map the delicate balance of π−π stacking and C-H···N interactions that define its solid-state architecture. Validating these single-crystal findings against bulk PXRD data ensures the structural integrity required for downstream applications in drug formulation and advanced materials design.

References

-

2-(3-Pyridyl)benzoxazole | C12H8N2O | CID 16803 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

Synthesis and lanthanide coordination chemistry of 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and 2-[(phosphinoyl)methyl]benzoxazole ligands. ResearchGate. Available at: [Link]

-

Xue-Yi LE | Laboratory Head | Doctor of Chemistry | South China Agricultural University, Guangzhou. ResearchGate. Available at: [Link]

-

Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Org Chem. 2014. National Institutes of Health (NIH). Available at:[Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData. 2021. National Institutes of Health (NIH). Available at:[Link]

-

Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Cryst. 2014. National Institutes of Health (NIH). Available at:[Link]

-

Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. Available at: [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCr Journals. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2-(3-Pyridyl)benzoxazole | C12H8N2O | CID 16803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. 2-(3-Pyridyl)benzoxazole CAS#: 2295-42-3 [m.chemicalbook.com]

Photophysical Profiling of 2-(Pyridin-3-yl)benzoxazole: A Comprehensive Guide to UV-Vis Absorption, Emission, and Experimental Methodologies

Executive Summary

2-(Pyridin-3-yl)benzoxazole (commonly abbreviated as 3-PBO) is a highly versatile heterocyclic fluorophore. By integrating a π -electron-rich benzoxazole core with an electron-deficient pyridine ring, 3-PBO serves as a critical building block in materials science for Organic Light-Emitting Diodes (OLEDs), extended coordination polymers, and pH-sensitive biological probes. This whitepaper provides an authoritative, in-depth analysis of the structural paradigms, photophysical properties, and self-validating experimental methodologies required to accurately characterize 3-PBO.

Structural Paradigm & Electronic Properties

The molecular architecture of 3-PBO fundamentally dictates its electronic behavior. The benzoxazole moiety acts as the primary chromophore, providing a rigid, planar π -conjugated system. The 3-pyridyl group extends this conjugation, but its spatial orientation is the defining feature of the molecule.

Unlike its ortho-isomer, 2-(pyridin-2-yl)benzoxazole, which readily forms rigid, coplanar bidentate chelates with transition metals, the meta-positioned nitrogen in 3-PBO prevents bidentate coordination due to steric geometry. This structural nuance makes 3-PBO an excellent candidate for acting as a bridging ligand or an unencumbered, environment-sensitive fluorescent probe.1[1].

Photophysical Profiling: UV-Vis and Emission

3-PBO exhibits strong absorption in the ultraviolet region, primarily driven by spin-allowed π→π∗ transitions localized on the benzoxazole moiety, with a secondary contribution from n→π∗ transitions involving the heteroatoms. Upon photoexcitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S1), from which it emits in the near-UV to blue region (350–420 nm).2[2]. Below is a summary of the quantitative photophysical data across varying environments.

Table 1: Photophysical Properties of 3-PBO across Representative Environments

| Solvent Environment | Dielectric Constant ( ϵ ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Relative Quantum Yield |

| Hexane | 1.89 | 305 | 355 | ~4616 | High ( Φ≈0.45 ) |

| Ethanol | 24.5 | 308 | 365 | ~5072 | Medium ( Φ≈0.38 ) |

| Water (pH 7.4) | 80.1 | 310 | 370 | ~5231 | Low ( Φ≈0.15 ) |

| Water (pH 2.0) | 80.1 | 325 | 420 | ~6959 | Quenched ( Φ<0.05 ) |

Note: Values are representative benchmarks for the 3-PBO scaffold to illustrate solvatochromic and halochromic trends.

Mechanistic Causality: Solvatochromism & Halochromism

The photophysical response of 3-PBO is governed by two primary environmental factors, making it a highly sensitive probe:

-

Solvatochromism : The S1 excited state of 3-PBO possesses a larger dipole moment than its S0 ground state. Consequently, polar solvents stabilize the S1 state more effectively than the S0 state, reducing the S1–S0 energy gap. This manifests as a positive solvatochromism—a progressive red-shift in emission as solvent polarity increases.

-

Halochromism (pH Sensitivity) : The pyridine nitrogen is susceptible to protonation at low pH (pKa ~ 4.5). Protonation drastically increases the electron-withdrawing character of the pyridyl group, inducing an Intramolecular Charge Transfer (ICT) state upon excitation. This ICT state significantly lowers the energy of the emission, resulting in a pronounced red-shift and a concurrent drop in quantum yield due to enhanced non-radiative decay pathways.

Figure 1: Photophysical pathways and pH-dependent electronic transitions of 3-PBO.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Palladium-Catalyzed Direct Arylation

Causality Check : Traditional syntheses of benzoxazoles require harsh condensation conditions (e.g., polyphosphoric acid at >150 °C).3[3].

-

Preparation : In a Schlenk flask under an inert argon atmosphere, combine benzoxazole (1.0 equiv) and 3-bromopyridine (1.2 equiv).

-

Catalyst Loading : Add Pd(OAc)₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) ligand (10 mol%). Reasoning: The palladium cycle relies on oxidative addition to the aryl bromide; the phosphine ligand stabilizes the highly reactive Pd(0) intermediate.

-

Solvent & Base : Suspend the mixture in diethyl carbonate (an eco-friendly solvent alternative to DMF) and add K₂CO₃ (2.0 equiv).

-

Reaction : Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Workup & Purification : Quench the reaction with distilled water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 3-PBO.

Protocol 2: Rigorous UV-Vis & Emission Spectroscopy

Causality Check : Spectroscopic measurements are highly vulnerable to artifacts such as the Inner-Filter Effect (IFE) and excimer formation. This protocol is designed as a self-validating system to ensure the recorded emission originates purely from monomeric species.

-

Stock Solution Preparation : Prepare a 1.0 mM stock solution of 3-PBO in spectroscopic-grade ethanol. Reasoning: Trace impurities in standard analytical-grade solvents can introduce background fluorescence that skews quantum yield calculations.

-

Sample Dilution : Dilute the stock to a working concentration of 10 µM.

-

UV-Vis Absorption Validation :

-

Blank the dual-beam spectrophotometer with pure spectroscopic-grade ethanol.

-

Scan the sample from 250 nm to 500 nm.

-

Validation Check: Ensure the optical density (OD) at the λmax (~308 nm) is strictly <0.1 . If OD >0.1 , dilute the sample further. This guarantees linear Beer-Lambert behavior and prevents primary IFE during subsequent emission scanning.

-

-

Emission Scanning :

-

Transfer the validated sample to a quartz cuvette. Set the fluorometer excitation wavelength to the experimentally determined absorption λmax .

-

Set both excitation and emission slit widths to 2.5 nm (adjusting only if signal-to-noise ratio demands it, keeping them equal).

-

Scan the emission from 320 nm to 600 nm.

-

-

Quantum Yield Determination : Calculate the quantum yield ( Φ ) using the comparative method against a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ=0.54 ). Ensure you correct for the refractive index ( η ) differences between the sample solvent and the standard solvent using the standard equation: Φs=Φr(Is/Ir)(Ar/As)(ηs2/ηr2) .

References

- Doucet, H. et al. (2010). "Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics.

- Thakur, P. et al. (1999). "Synthesis and lanthanide coordination chemistry of 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and 2-[(phosphinoyl)methyl]benzoxazole ligands.

- Lakhera, S. et al. (2025). "Lanthanide Luminescence Efficiency in Eight- and Nine-coordinate Complexes: Role of the Radiative Lifetime.

Sources

Pharmacokinetic Profiling of the 2-(Pyridin-3-yl)benzoxazole Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The 2-(pyridin-3-yl)benzoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and CNS-active compounds. As a Senior Application Scientist, I frequently encounter lead series built upon this motif. While it provides excellent target binding through hydrogen bonding and π−π stacking, its pharmacokinetic (PK) profile requires rigorous optimization. This whitepaper details the structural determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME), alongside field-proven, self-validating experimental workflows necessary to de-risk this scaffold during early drug discovery.

Structural Determinants of ADME

The PK behavior of 2-(pyridin-3-yl)benzoxazole is dictated by the interplay between the lipophilic, planar benzoxazole core and the weakly basic pyridine ring.

Absorption and Permeability

The scaffold is moderately lipophilic, but the basicity of the pyridine nitrogen ( pKa≈5.2 ) means it is partially protonated in the acidic environment of the stomach, enhancing aqueous solubility. In the neutral pH of the intestines, it remains largely unprotonated, favoring passive transcellular permeability. However, the basic nitrogen often serves as a recognition motif for intestinal efflux transporters, notably P-glycoprotein (P-gp), which can severely limit oral bioavailability.

Metabolic Liabilities

The biotransformation of this scaffold is driven by three distinct pathways:

-

Pyridine N-Oxidation : The lone pair on the pyridine nitrogen is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes (e.g., CYP3A4, CYP2E1), yielding a highly polar pyridine N-oxide[1]. While this is often a detoxification pathway, it drastically increases the polar surface area (PSA), accelerating renal clearance.

-

Benzoxazole Ring Opening : Benzoxazoles are sensitive to hydrolysis, particularly in acidic microenvironments or via enzymatic cleavage (esterases/amidases), leading to ring-opening into 2-aminophenol derivatives[2]. This hydrolytic instability can result in rapid in vivo degradation.

-

Aromatic Hydroxylation : CYP450 enzymes catalyze the stepwise arene oxidation of the benzoxazole benzenoid ring, typically at the 5- or 6-position, forming phenolic metabolites that are rapidly cleared via Phase II glucuronidation[3].

Metabolic pathways of the 2-(pyridin-3-yl)benzoxazole scaffold.

Experimental Workflows: Self-Validating Protocols

To accurately profile this scaffold, we must employ self-validating experimental designs. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for assessing the primary PK liabilities of this scaffold.

Protocol 1: Microsomal Stability Assay (CYP450 & Hydrolytic Assessment)

Causality & Logic : We use Human Liver Microsomes (HLMs) supplemented with NADPH to assess Phase I metabolic clearance. Because the benzoxazole ring is prone to non-enzymatic or esterase-driven hydrolysis[4], a minus-NADPH control is mandatory. This isolates CYP-mediated N-oxidation/hydroxylation from background hydrolytic ring-opening.

Step-by-Step Methodology :

-

Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice to preserve enzyme activity.

-

Incubation Mixture : Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M, ensuring DMSO remains < 0.1% to prevent CYP inhibition) in the buffer.

-

Control Assignment : Prepare three parallel reaction arms:

-

Test: Compound + HLMs + NADPH.

-

Minus-NADPH Control: Compound + HLMs (no NADPH). Identifies hydrolytic benzoxazole ring opening.

-

Positive Control: Verapamil + HLMs + NADPH. Validates CYP3A4 metabolic competence of the microsome batch.

-

-

Initiation & Sampling : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes.

-

Quenching : Quench each aliquot immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates proteins and halts all reactions immediately.

-

Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality & Logic : Because the basic pyridine ring can trigger P-gp efflux, a simple artificial membrane assay (PAMPA) is insufficient. Caco-2 cells form polarized monolayers expressing human intestinal transporters, allowing us to measure both absorptive (Apical to Basolateral, A → B) and secretory (Basolateral to Apical, B → A) permeability to calculate the Efflux Ratio (ER).

Step-by-Step Methodology :

-

Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (Transwell) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , ensuring tight junction integrity.

-

Dosing Solutions : Prepare the test compound at 10 μ M in HBSS buffer (pH 7.4).

-

Transport Experiment :

-

A → B (Absorption): Add dosing solution to the apical chamber, blank HBSS to the basolateral chamber.

-

B → A (Efflux): Add dosing solution to the basolateral chamber, blank HBSS to the apical chamber.

-

Control: Include Digoxin as a known P-gp substrate to validate transporter activity.

-

-

Incubation : Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.

-

Sampling & LC-MS/MS : Sample from both donor and receiver chambers. Calculate Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2.0 indicates active efflux liability.

Sequential PK screening workflow for 2-(pyridin-3-yl)benzoxazole derivatives.

Quantitative PK Data Summary

The following table summarizes the typical pharmacokinetic parameters observed for early-stage, unoptimized 2-(pyridin-3-yl)benzoxazole derivatives, alongside strategic implications for lead optimization.

| PK Parameter | Typical Range | Implication for Drug Design & Optimization |

| Intrinsic Clearance ( CLint ) | 20 - 150 μ L/min/mg | High clearance is often driven by pyridine N-oxidation. Strategy: Introduce steric hindrance (e.g., methyl/halogen) adjacent to the pyridine nitrogen. |

| Apparent Permeability ( Papp ) | 2.0−15.0×10−6 cm/s | Moderate to high passive permeability. The planar scaffold easily traverses lipid bilayers if uncharged. |

| Efflux Ratio (ER) | 1.5 - 5.0 | P-gp liability due to the basic pyridine nitrogen. Strategy: Reduce basicity ( pKa ) via fluorination of the pyridine ring. |

| Plasma Protein Binding (PPB) | 85% - 98% | High binding due to the lipophilic benzoxazole core, which reduces the unbound free fraction ( fu ) available for target engagement. |

| Oral Bioavailability (F%) | 10% - 40% | Frequently limited by first-pass hepatic metabolism and potential hydrolytic instability in the gastrointestinal tract. |

Conclusion

The 2-(pyridin-3-yl)benzoxazole scaffold offers immense potential for target affinity, but its inherent pharmacokinetic liabilities—namely pyridine N-oxidation, P-gp efflux, and benzoxazole ring hydrolysis—must be aggressively managed. By employing self-validating in vitro assays with strict minus-cofactor controls, drug discovery teams can accurately diagnose the mechanisms of clearance and guide rational structural optimization (e.g., strategic fluorination or bioisosteric replacement) to yield robust clinical candidates.

References

- Benzoxazoles and oxazolopyridines in medicinal chemistry studies.nih.gov.

- Cytochrome P450 Mechanism B Major Types of P450 oxid

- Pyridine - Some Industrial Chemicals - NCBI Bookshelf.nih.gov.

- Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies.

Sources

Application Note: 2-(Pyridin-3-yl)benzoxazole as an Advanced Electron Transport and Exciton-Blocking Material in OLED Fabrication

Executive Summary & Mechanistic Rationale

In the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), managing charge carrier balance and confining excitons within the emissive layer (EML) are paramount. Derivatives based on the 2-(pyridin-3-yl)benzoxazole scaffold have emerged as highly effective Universal Electron-Transporting and Exciton-Blocking Materials[2].

As an application scientist, selecting the right electron transport material (ETM) requires balancing electron affinity, molecular rigidity, and triplet energy ( T1 ). The structural logic of 2-(pyridin-3-yl)benzoxazole satisfies these requirements through three distinct mechanisms:

-

Electron Deficiency (Deep LUMO): The incorporation of the highly electronegative pyridine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -2.8 eV. This facilitates near barrier-free electron injection from the cathode.

-

Structural Rigidity (High Tg & Mobility): The planar benzoxazole core promotes strong intermolecular π−π stacking in the solid state, yielding electron mobilities on the order of 10−5 cm2 V−1 s−1 and excellent thermal stability ( Tg>130∘C ) [1].

-

Conjugation Disruption (High T1 ): Crucially, the meta-positioning of the pyridine nitrogen (pyridin-3-yl as opposed to pyridin-4-yl) deliberately disrupts extended π -conjugation. This topological feature preserves a wide optical bandgap and a high triplet energy ( T1>2.7 eV ), which is an absolute prerequisite for preventing Dexter energy transfer and confining triplet excitons within the EML [2].

Figure 1: Structure-property logic of 2-(pyridin-3-yl)benzoxazole in OLEDs.

Optoelectronic Properties & Comparative Analysis

To validate the selection of 2-(pyridin-3-yl)benzoxazole derivatives over legacy materials like BCP (Bathocuproine) or Alq3, we must analyze their optoelectronic parameters. The data summarized in Table 1 demonstrates why this scaffold is superior for blue and green PhOLEDs, where exciton confinement is notoriously difficult due to the high energy of the emitted photons.

Table 1: Optoelectronic Properties of Selected ETL/HBL Materials

| Material | HOMO (eV) | LUMO (eV) | T1 (eV) | Tg (°C) | Electron Mobility ( cm2V−1s−1 ) |

| 2-(Pyridin-3-yl)benzoxazole deriv. | -6.28 | -2.86 | 2.86 | > 130 | ∼10−5 |

| BCP (Standard HBL) | -6.50 | -3.00 | 2.50 | 62 | ∼10−6 |

| Alq3 (Standard ETL) | -5.70 | -3.00 | 2.00 | 175 | ∼10−6 |

Data Interpretation: The high T1 (2.86 eV) of the benzoxazole derivative prevents triplet exciton quenching, while its high Tg prevents the morphological degradation (crystallization) that commonly causes catastrophic failure in BCP-based devices under Joule heating.

Material Preparation & Purification Standards

While the raw synthesis of benzoxazoles can be achieved via green mechanosynthesis [3] or traditional condensation, OLED-grade purity requires rigorous post-synthetic processing .

Protocol 1: Temperature-Gradient Train Sublimation

Causality: Trace impurities, particularly unreacted halogenated precursors or solvent residues, act as deep charge traps and non-radiative recombination centers. Sublimation separates molecules strictly by their vapor pressure, eliminating these traps.

-

Load 2-5 grams of the crude 2-(pyridin-3-yl)benzoxazole into the source boat of a multi-zone train sublimation tube.

-

Evacuate the system to a high vacuum of ≤1.0×10−6 Torr. Do not initiate heating until this base pressure is stable to prevent thermal oxidation.

-

Set the source zone to the material's sublimation temperature (typically 180–220°C, depending on specific molecular weight).

-

Establish a temperature gradient across the subsequent zones (e.g., Zone 2: 150°C, Zone 3: 100°C, Zone 4: 50°C).

-

Harvest the purified crystals from the intermediate zone (Zone 2/3) after 24 hours. Discard the heavy residue in the source and the volatile impurities in Zone 4.

Standard Operating Procedure (SOP): PhOLED Device Fabrication

The following protocol outlines the fabrication of a bottom-emission PhOLED utilizing the purified 2-(pyridin-3-yl)benzoxazole as a dual-function Electron Transport/Hole Blocking Layer (ETL/HBL).

Protocol 2: Vacuum Thermal Evaporation (VTE)

Step 1: Substrate Preparation

-

Etch Indium Tin Oxide (ITO) coated glass substrates to define the anode geometry.

-

Clean sequentially in ultrasonic baths: Deionized water with 2% Hellmanex detergent, pure deionized water, acetone, and isopropanol (15 minutes per bath).

-

Dry with a high-purity N2 gun and bake at 120°C for 1 hour to remove residual moisture.

-

Critical Step: Treat substrates with UV-Ozone for 15 minutes immediately prior to chamber loading. Causality: This removes terminal organic residues and enriches the ITO surface with oxygen, increasing its work function for more efficient hole injection.

Step 2: High-Vacuum Deposition Transfer substrates to the VTE chamber and pump down to a base pressure of ≤1.0×10−6 Torr.

-

Hole Transport Layer (HTL): Evaporate TAPC (40 nm) at a steady rate of 1.0 Å/s.

-

Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the phosphorescent dopant (e.g., FIrpic for blue emission) at a 92:8 volume ratio. Total thickness: 20 nm. Rate: 1.0 Å/s. Causality: Precise rate control using dual quartz crystal microbalances (QCM) is required to prevent dopant aggregation, which causes triplet-triplet annihilation (TTA).

-

ETL/HBL Deposition: Evaporate the 2-(pyridin-3-yl)benzoxazole derivative (30 nm) at 1.0 Å/s. Causality: The deep HOMO level (~6.28 eV) creates an energy barrier that blocks holes from escaping the EML, forcing recombination to occur entirely within the emissive zone.

-

Electron Injection Layer (EIL): Evaporate LiF (1 nm) at a highly controlled, slow rate of 0.1 Å/s. Causality: LiF dissociates during Al deposition, lowering the electron injection barrier from the cathode.

-

Cathode: Evaporate Aluminum (100 nm) at 2.0 - 3.0 Å/s.

Step 3: Encapsulation

-

Transfer the fabricated device directly into an integrated N2 -filled glovebox ( H2O<0.1 ppm, O2<0.1 ppm).

-

Dispense UV-curable epoxy around the perimeter of a glass encapsulation lid, place over the active area, and cure under 365 nm UV light for 3 minutes.

Figure 2: Step-by-step vacuum thermal evaporation workflow for PhOLED fabrication.

References

- Benzobisoxazole-based electron transporting materials with high Tg and ambipolar property: high efficiency deep-red phosphorescent OLEDs Source: RSC Publishing URL

- A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs)

- Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED Source: MDPI URL

Application Note: 2-(Pyridin-3-yl)benzoxazole in Transition Metal Coordination Chemistry

Executive Summary & Structural Rationale

In the landscape of transition metal coordination chemistry, bidentate ligands are the foundational building blocks for designing functional materials. While 2-(pyridin-2-yl)benzoxazole is universally recognized as a classic N,N -chelator (analogous to 2,2'-bipyridine), its structural isomer 2-(pyridin-3-yl)benzoxazole presents a fundamentally different and highly versatile coordination profile.

Because the pyridine nitrogen is located at the meta position (C3) relative to the benzoxazole attachment, the distance and vector between the two nitrogen donors make monomeric N,N -chelation sterically impossible. As a Senior Application Scientist, it is critical to leverage this geometric constraint. This ligand is engineered for two advanced coordination pathways:

-

Cyclometalation ( C,N -bidentate mode) : Under harsh conditions with d6 or d8 metals, the ligand undergoes directed C–H activation at the pyridine ring, forming a highly stable 5-membered metallacycle.

-

Bridging ( N,N′ -bidentate mode) : Under mild self-assembly conditions with d10 metals, the ligand acts as a rigid, neutral spacer, bridging separate metal centers to construct Metal-Organic Frameworks (MOFs) or coordination polymers.